molecular formula C22H17BrN2O2 B4813961 5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

Cat. No.: B4813961
M. Wt: 421.3 g/mol
InChI Key: WLZYBJKLTLHZKQ-UHFFFAOYSA-N
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Description

5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromophenyl group, a phenyl group, and a methoxyphenol group, making it a highly substituted imidazole derivative. These structural features contribute to its unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can affect neurotransmission and potentially alter nervous system function. Additionally, this compound may interact with proteins involved in oxidative stress responses, influencing the production of reactive oxygen species and antioxidant activity .

Cellular Effects

The effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to environmental stressors .

Molecular Mechanism

At the molecular level, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol exerts its effects through various mechanisms. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its function . Additionally, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol may influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s impact on cellular processes can be monitored over extended periods.

Dosage Effects in Animal Models

In animal models, the effects of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby affecting the balance of reactive oxygen species and antioxidants . Additionally, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol may modulate the levels of key metabolites, such as glutathione, which plays a critical role in cellular redox homeostasis .

Transport and Distribution

The transport and distribution of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which regulates its intracellular concentration . Once inside the cell, 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol is critical for its activity and function. This compound has been found to localize primarily in the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The targeting of 5-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol to the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle . The mitochondrial localization of this compound is associated with its ability to modulate mitochondrial oxidative stress and apoptosis pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-bromobenzaldehyde with benzylamine to form an intermediate Schiff base, which is then cyclized with 2-methoxyphenol in the presence of a suitable catalyst to yield the target imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with rigorous quality control measures, would be essential to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

Compared to other similar compounds, 5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenol group, in particular, may enhance its antioxidant properties and contribute to its overall bioactivity .

Properties

IUPAC Name

5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2/c1-27-19-12-9-16(13-18(19)26)22-24-20(14-5-3-2-4-6-14)21(25-22)15-7-10-17(23)11-8-15/h2-13,26H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZYBJKLTLHZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
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5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
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5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
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5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 5
5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol
Reactant of Route 6
5-[5-(4-bromophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol

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